An In-depth Technical Guide to the (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine Core: A Cornerstone for Potent Neurokinin-1 (NK1) Receptor Antagonists
An In-depth Technical Guide to the (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine Core: A Cornerstone for Potent Neurokinin-1 (NK1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of a Discrepancy and a Privileged Scaffold
This technical guide delves into the synthesis, chemical properties, and profound biological significance of the (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine scaffold. It is imperative to first address a notable discrepancy. The provided CAS number, 148700-85-0, is officially assigned to 3-((3,5-Bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine by the Environmental Protection Agency (EPA)[1][2]. This document, however, will focus on the chemical entity specified by name: (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine . Due to the wealth of scientific literature surrounding the broader class of [3,5-bis(trifluoromethyl)phenyl]piperidine derivatives, this guide will explore the significance of this structural motif as a privileged scaffold in modern medicinal chemistry, particularly in the development of potent neurokinin-1 (NK1) receptor antagonists.
The piperidine ring is a ubiquitous feature in a vast number of biologically active compounds, earning it the designation of a "privileged structure" in drug discovery.[3] Its conformational flexibility allows for precise three-dimensional orientation of substituents, enabling optimal interactions with biological targets. The introduction of a 3,5-bis(trifluoromethyl)phenyl group onto the piperidine core dramatically influences the molecule's physicochemical and pharmacological properties. The two trifluoromethyl (-CF3) groups are potent electron-withdrawing groups that significantly increase the lipophilicity of the molecule. This enhanced lipophilicity can improve membrane permeability and bioavailability, while also potentially increasing metabolic stability by blocking sites susceptible to oxidative metabolism.[4]
This guide will provide a comprehensive overview of the synthesis, stereochemistry, mechanism of action, and biological activity of compounds centered around the (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine core, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
Physicochemical Properties and Structural Analysis
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₃F₆N | |
| Molecular Weight | 313.24 g/mol | |
| Appearance | Likely a solid or oil at room temperature. | Similar 2-arylpiperidines are often crystalline solids or viscous oils. |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | The large, nonpolar bis(trifluoromethyl)phenyl group dominates the molecule's character, making it hydrophobic. |
| pKa | Estimated to be in the range of 9-10 for the protonated piperidinium ion. | The piperidine nitrogen is a secondary amine and is basic. The electron-withdrawing trifluoromethyl groups on the phenyl ring will have a minor acidifying effect on the benzylic proton but a negligible effect on the distal piperidine nitrogen's basicity. |
| LogP | High (Predicted > 4) | The two trifluoromethyl groups significantly increase lipophilicity. This property is crucial for crossing the blood-brain barrier, a desirable feature for centrally acting NK1 receptor antagonists.[4] |
| Stereochemistry | (S)-configuration at the C2 position. | The stereochemistry at this position is critical for biological activity, as it dictates the spatial orientation of the bulky aryl group and its interaction with the receptor binding pocket. |
Synthesis and Stereochemistry: Crafting the Chiral Core
The enantioselective synthesis of 2-arylpiperidines is a well-established field in organic chemistry. Several robust methods can be adapted to produce (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine in high enantiopurity. One of the most effective approaches is the kinetic resolution of a racemic mixture of N-Boc-2-[3,5-bis(trifluoromethyl)phenyl]piperidine using a chiral base.
Proposed Synthetic Workflow: Asymmetric Deprotonation and Kinetic Resolution
This protocol is based on the highly successful kinetic resolution of N-Boc-2-arylpiperidines developed by Coldham and coworkers.
Detailed Experimental Protocol: Kinetic Resolution
Step 1: Synthesis of Racemic N-Boc-2-[3,5-bis(trifluoromethyl)phenyl]piperidine
-
To a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF at -78 °C, add n-butyllithium dropwise.
-
Stir the resulting aryllithium solution at -78 °C for 1 hour.
-
Add a solution of 5-chlorovaleronitrile in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude imine in methanol and cool to 0 °C.
-
Add sodium borohydride portion-wise and stir for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate.
-
Dissolve the crude amine in dichloromethane and add di-tert-butyl dicarbonate (Boc₂O) and triethylamine.
-
Stir at room temperature overnight.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel chromatography to afford racemic N-Boc-2-[3,5-bis(trifluoromethyl)phenyl]piperidine.
Step 2: Kinetic Resolution
-
To a solution of racemic N-Boc-2-[3,5-bis(trifluoromethyl)phenyl]piperidine and (-)-sparteine in anhydrous diethyl ether at -78 °C, add n-butyllithium dropwise.
-
Stir the reaction at -78 °C for the optimized time (determined by monitoring the reaction, e.g., by in situ IR spectroscopy).
-
Quench the reaction with a suitable electrophile (e.g., methyl chloroformate) to trap the lithiated (S)-enantiomer.
-
Separate the unreacted, enantioenriched (R)-N-Boc-2-[3,5-bis(trifluoromethyl)phenyl]piperidine and the quenched product of the (S)-enantiomer by silica gel chromatography.
Step 3: Deprotection
-
To obtain the desired (S)-enantiomer, the quenched product from the kinetic resolution is subjected to further chemical modification to regenerate the 2-substituted piperidine, followed by deprotection.
-
Alternatively, using (+)-sparteine surrogate in the kinetic resolution would yield the (S)-enantiomer as the unreacted, enantioenriched starting material.
-
Treat the enantioenriched N-Boc protected piperidine with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an appropriate solvent to remove the Boc protecting group.
-
After reaction completion, neutralize the reaction mixture and extract the product.
-
Purify by chromatography or crystallization to yield the final product, (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine.
Mechanism of Action and Pharmacology: Targeting the Tachykinin NK1 Receptor
The primary pharmacological significance of the [3,5-bis(trifluoromethyl)phenyl]piperidine scaffold lies in its potent antagonism of the human neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) whose endogenous ligand is Substance P, a neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and the emetic reflex.[3][5]
The Substance P/NK1 Receptor Signaling Pathway
When Substance P binds to the NK1 receptor, it triggers a conformational change that activates the associated Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG and Ca²⁺ together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the cellular response.[6]
Compounds containing the (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine core act as competitive antagonists at the NK1 receptor. They bind to the receptor, likely in the same pocket as Substance P, but do not elicit a cellular response. By occupying the binding site, they prevent Substance P from binding and initiating the signaling cascade. The 3,5-bis(trifluoromethyl)phenyl group is thought to play a crucial role in establishing strong hydrophobic interactions within a lipophilic pocket of the NK1 receptor, contributing to the high affinity of these antagonists.[7]
Biological Activity and Structure-Activity Relationship (SAR)
While the biological activity of the parent (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine is not extensively documented, it serves as a critical pharmacophore in numerous highly potent and selective NK1 receptor antagonists. The structure-activity relationship (SAR) studies of these more complex derivatives provide invaluable insights into the role of this core structure.
| Compound | Structure | hNK1 IC₅₀ (nM) | In Vivo Activity | Reference |
| SSR240600 Analog | A complex morpholine derivative containing a 3,5-bis(trifluoromethyl)phenylacetyl moiety. | 0.017 (human brain cortex) | Antagonizes NK1 receptor-mediated effects in dogs and guinea pigs. | [6] |
| Compound 12 | A 4,4-disubstituted piperidine with a 3,5-bis(trifluoromethyl)benzyl ether side chain. | 0.95 | Not specified in abstract. | [8] |
| Compound 11 | An N-heteroaryl-2-phenyl-3-(benzyloxy)piperidine derivative. | Potent in vitro and in vivo | Orally bioavailable with significant improvements in potency over lead compound. | [9] |
| Compound 12 | An N-heteroaryl-2-phenyl-3-(benzyloxy)piperidine derivative with a triazolone heterocycle. | Potent in vitro and in vivo | Orally bioavailable and more metabolically stable than compound 11. | [9] |
| Orvepitant (GW823296) | A complex piperidine carboxamide with a 1-[3,5-bis(trifluoromethyl)phenyl]ethyl group. | Potent NK1 antagonist | Investigated in clinical trials for cough and pruritus. | [10] |
Key SAR Insights:
-
The 3,5-bis(trifluoromethyl)phenyl group is essential for high affinity. This moiety is consistently found in the most potent NK1 receptor antagonists, where it is believed to anchor the molecule in a deep, hydrophobic pocket of the receptor.[7][8]
-
Stereochemistry at the 2-position of the piperidine ring is critical. The (S)-configuration is often preferred, as it correctly orients the bulky aryl group for optimal interaction with the receptor.
-
Substitution on the piperidine nitrogen modulates properties. Functionalization of the piperidine nitrogen is a common strategy to fine-tune the pharmacokinetic properties, such as oral bioavailability and metabolic stability, of the antagonist.[3]
-
The nature of the linker between the piperidine and the 3,5-bis(trifluoromethyl)phenyl group influences potency. Different linkers, such as ethers, amides, or direct attachment, can affect the overall conformation and binding affinity of the molecule.
Experimental Protocols: Assessing Biological Activity
A fundamental assay for characterizing novel NK1 receptor antagonists is the radioligand binding assay, which measures the affinity of a compound for the receptor.
Protocol: NK1 Receptor Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound for the human NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO or U373 MG cells).
-
[¹²⁵I]-Substance P (radioligand).
-
Test compound (e.g., a derivative of (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine).
-
Non-specific binding control (e.g., a high concentration of a known non-labeled NK1 antagonist like aprepitant).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and a protease inhibitor cocktail).
-
Scintillation vials and scintillation fluid.
-
Microplate harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.
-
Radioligand Addition: Add a fixed concentration of [¹²⁵I]-Substance P to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the total binding (in the absence of any competitor), non-specific binding (in the presence of a high concentration of a non-labeled antagonist), and the binding at each concentration of the test compound.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Future Perspectives
The (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine core represents a highly validated and privileged scaffold in the design of potent and selective NK1 receptor antagonists. The unique physicochemical properties imparted by the bis(trifluoromethyl)phenyl group, combined with the conformational versatility of the piperidine ring, make this an attractive starting point for the development of novel therapeutics. While the parent compound itself may primarily serve as a key synthetic intermediate, the extensive body of research on its more complex derivatives has firmly established its importance in medicinal chemistry.
Future research in this area will likely focus on the development of new synthetic methodologies to access this and related scaffolds with even greater efficiency and stereocontrol. Furthermore, the exploration of this pharmacophore in the context of other biological targets remains a promising avenue for the discovery of new medicines. The insights provided in this technical guide are intended to empower researchers to leverage the full potential of the (2S)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine core in their drug discovery endeavors.
References
-
Griebel, G., et al. (2002). SSR240600 [(R)-2-(1-[2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl]- 4-piperidinyl)-2-methylpropanamide], a centrally active nonpeptide antagonist of the tachykinin neurokinin-1 receptor: I. biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 303(3), 1171-9. Available at: [Link]
-
Gelin, M., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. Available at: [Link]
-
Di Fabio, R., et al. (2011). Discovery and Biological Characterization of (2R,4S)-1′-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4′-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1 (NK1) Receptor Antagonist Clinical Candidate. Journal of Medicinal Chemistry, 54(3), 856-868. Available at: [Link]
-
MacLeod, A. M., et al. (1996). N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines: a novel class of potent orally active human NK1 antagonists. Journal of Medicinal Chemistry, 39(15), 2907-14. Available at: [Link]
-
Gawley, R. E., et al. (2007). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. The Journal of Organic Chemistry, 72(13), 4765-4771. Available at: [Link]
-
Fujii, T., et al. (1997). Potent NK1 receptor antagonists: synthesis and antagonistic activity of various heterocycles with an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl substituent. Chemical & Pharmaceutical Bulletin, 45(10), 1642-52. Available at: [Link]
-
New Drug Approvals. (2016). Neurokinin 1 (NK1) receptor antagonist. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). 3-((3,5-Bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine - Chemical Details. CompTox Chemicals Dashboard. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). 3-((3,5-Bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
Cascieri, M. A., et al. (1996). Characterization of the interaction of diacylpiperazine antagonists with the human neurokinin-1 receptor: identification of a common binding site for structurally dissimilar antagonists. Molecular Pharmacology, 49(2), 358-63. Available at: [Link]
-
Verhoest, P. R., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 11847-11853. Available at: [Link]
-
PubChem. (n.d.). 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-3-pyridinyl]propanamide;(2S,3S)-3-[[3-(1,1-difluoroethyl)-5-(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;methane. PubChem Compound Summary for CID 139031575. Available at: [Link]
-
Wikipedia. (n.d.). NK1 receptor antagonist. Available at: [Link]
-
Perreault, C., et al. (2007). Structure−Activity Relationships of 1Alkyl5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin2 Receptor. Journal of Medicinal Chemistry, 50(12), 2789-2802. Available at: [Link]
-
Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4623-35. Available at: [Link]
-
Stevenson, G. I., et al. (1998). 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. TU Dublin Research. Available at: [Link]
-
Stevenson, G. I., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(22), 4623-4635. Available at: [Link]
-
Lipiński, P. F. J., & Matalińska, J. (2019). NK1 RECEPTOR BINDING OF A FEW LOW MOLECULAR WEIGHT 3,5-BIS(TRIFLUOROMETHYL)BENZENE DERIVATIVES. Acta Poloniae Pharmaceutica, 76(2), 363-370. Available at: [Link]
-
BindingDB. (n.d.). (2S,3S)-3-(3,5-Bis-trifluoromethyl-benzyloxy)-2-phenyl-piperidine. BindingDB BDBM50049468. Available at: [Link]
-
Abdelshaheed, D. S., et al. (2021). Structure of trifluoromethyl piperidine derivative. ResearchGate. Available at: [Link]
-
Shvets, N., et al. (2022). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Experimental and Clinical Pharmacology, 85(12), 44-50. Available at: [Link]
-
Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 283-288. Available at: [Link]
-
Vankawala, P. J., et al. (2007). Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. Synthetic Communications, 37(19), 3439-3446. Available at: [Link]
-
Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5083. Available at: [Link]
-
Singh, H. P., et al. (2009). Physicochemical data of bispiperidine derivatives. ResearchGate. Available at: [Link]
-
StatPearls. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SSR240600 [(R)-2-(1-[2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl]- 4-piperidinyl)-2-methylpropanamide], a centrally active nonpeptide antagonist of the tachykinin neurokinin-1 receptor: I. biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines: a novel class of potent orally active human NK1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
